2-(4-BUTOXYPHENYL)-4-{[(4-FLUOROPHENYL)METHYL]SULFANYL}PYRAZOLO[1,5-A]PYRAZINE
Description
Properties
IUPAC Name |
2-(4-butoxyphenyl)-4-[(4-fluorophenyl)methylsulfanyl]pyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3OS/c1-2-3-14-28-20-10-6-18(7-11-20)21-15-22-23(25-12-13-27(22)26-21)29-16-17-4-8-19(24)9-5-17/h4-13,15H,2-3,14,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRBFAXDRHCSYPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-butyrophenyl)-4-{[(4-fluorophenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine is a novel pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article synthesizes available research findings, including synthesis methods, biological evaluations, and structure-activity relationships (SAR) related to this compound.
Synthesis and Characterization
The synthesis of pyrazolo[1,5-a]pyrazines generally involves multi-step reactions starting from readily available precursors. The specific synthetic route for this compound has not been extensively documented in the current literature. However, similar compounds have been synthesized using methods such as:
- Condensation Reactions : Combining appropriate aryl halides with pyrazole derivatives.
- Substitution Reactions : Utilizing nucleophilic substitution to introduce functional groups like butoxy and fluorophenyl moieties.
Characterization typically involves spectroscopic methods such as NMR and mass spectrometry to confirm the structure and purity of the synthesized compounds.
Anticancer Activity
Research indicates that pyrazolo[1,5-a]pyrazine derivatives exhibit significant anticancer properties. For instance, studies have shown that these compounds can inhibit various kinases implicated in cancer progression. The compound of interest has been evaluated for its ability to inhibit the phosphorylation of proteins associated with cell survival pathways, particularly focusing on kinases like Pim-1.
Case Studies
- Inhibition of Pim-1 Kinase : A study demonstrated that similar pyrazolo derivatives effectively inhibited Pim-1 kinase activity with IC50 values in the low micromolar range. This inhibition correlates with reduced cell viability in cancer cell lines, suggesting a potential therapeutic application against malignancies associated with Pim-1 overexpression .
- MTT Assays : In vitro assays have shown that pyrazolo derivatives can significantly reduce cell viability in breast cancer cell lines (MDA-MB-231) when treated with varying concentrations over 72 hours. The results indicated a dose-dependent response consistent with other known anticancer agents .
Antimicrobial Activity
Preliminary evaluations suggest that pyrazolo derivatives may also possess antimicrobial properties. Compounds bearing similar structures have shown promising results against various bacterial strains, including significant inhibition at low MIC (Minimum Inhibitory Concentration) values.
Comparative Analysis
| Compound | Activity Type | MIC (µg/mL) | Reference |
|---|---|---|---|
| 2-(4-BUTOXYPHENYL)-... | Anticancer | < 1 | |
| Pyrazole derivative 13b | Antibacterial | 0.12 | |
| Pyrazolo[1,5-a]pyrimidine | Anticancer | < 0.5 |
Structure-Activity Relationships (SAR)
The biological activity of pyrazolo derivatives is closely linked to their structural features. Modifications to the pyrazole core and substituents can significantly influence potency and selectivity:
- Substituent Effects : The presence of electron-withdrawing groups (like fluorine) on the aromatic rings enhances biological activity by increasing electron density on the pyrazole nitrogen atoms, facilitating interactions with target enzymes.
- Hydrophobic Interactions : The butoxy group appears to contribute positively to the overall lipophilicity of the compound, which may enhance membrane permeability and bioavailability.
Selectivity Profiles
Recent studies have also explored the selectivity of these compounds towards various kinases. Compounds similar to the one have shown a preference for inhibiting specific kinases over others, which is crucial for minimizing off-target effects and improving therapeutic indices .
Comparison with Similar Compounds
Key Observations :
- The (4-fluorophenyl)methylsulfanyl group introduces both electronegativity (fluorine) and sulfur-based reactivity, contrasting with the chloro substituent in , which is a better leaving group but less nucleophilic.
- Compared to the 3-methylbenzylsulfanyl analog , the target compound’s fluorine substituent may improve metabolic stability and target affinity due to fluorine’s known effects on pharmacokinetics .
Q & A
Q. Example Synthesis Table :
| Step | Reaction Type | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Cyclization | Ethanol, reflux, 12h | 65 |
| 2 | Nucleophilic substitution | K₂CO₃, DMF, 80°C, 6h | 72 |
| 3 | Thiol-alkylation | NaH, THF, RT, 4h | 58 |
Q. How can the structural identity of this compound be confirmed?
- Methodological Answer :
- X-ray crystallography : Resolve the crystal structure to confirm stereochemistry and bond lengths (e.g., CCDC deposition ).
- Spectroscopy :
- NMR : Analyze ¹H/¹³C NMR for aryl proton environments (δ 6.5–8.0 ppm) and butoxy/fluorophenyl signals.
- MS : Confirm molecular ion peak (e.g., ESI-MS m/z calculated vs. observed).
- FT-IR : Validate sulfanyl (C-S) stretch (~650 cm⁻¹) and aromatic C-H bends .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s biological activity?
- Methodological Answer :
- In vitro assays : Test against target enzymes (e.g., kinases) using fluorescence polarization. Compare IC₅₀ values with structural analogs.
- Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities. Validate with MD simulations (AMBER) .
- Statistical analysis : Use multivariate regression to correlate substituent electronic parameters (Hammett σ) with activity .
Q. What experimental strategies resolve contradictions in reported data (e.g., conflicting solubility or reactivity results)?
- Methodological Answer :
- Variable control : Replicate experiments under standardized conditions (solvent purity, temperature).
- Orthogonal validation : Use DSC for solubility discrepancies or LC-MS/MS for reactivity byproduct identification .
- Meta-analysis : Compare datasets across studies, adjusting for methodological differences (e.g., buffer pH in solubility tests) .
Q. How can environmental fate studies be designed to assess this compound’s persistence in ecosystems?
- Methodological Answer :
- Laboratory studies : Measure hydrolysis half-life (pH 4–9, 25°C) and photodegradation (UV-Vis irradiation).
- Computational models : Apply EPI Suite to predict biodegradation (BIOWIN) and bioaccumulation (BCFBAF) .
- Ecotoxicology : Test acute toxicity (Daphnia magna LC₅₀) and genotoxicity (Ames test) .
Integration of Theoretical Frameworks
Q. How can density functional theory (DFT) elucidate reaction mechanisms for this compound’s synthesis?
- Methodological Answer :
- Modeling : Optimize transition states (B3LYP/6-31G*) for key steps (e.g., cyclization energy barriers).
- Kinetic analysis : Calculate activation energies and compare with experimental Arrhenius plots .
Q. What theoretical frameworks guide the analysis of its electronic properties (e.g., charge transfer in optoelectronic applications)?
- Methodological Answer :
- Frontier molecular orbitals : Compute HOMO-LUMO gaps (Gaussian 09) to predict redox behavior.
- Spectroscopic correlation : Match TD-DFT UV-Vis spectra with experimental data to validate exciton binding energies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
